molecular formula C13H19NO3 B6154325 tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1489615-49-7

tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate

Cat. No.: B6154325
CAS No.: 1489615-49-7
M. Wt: 237.29 g/mol
InChI Key: ORHFIRRXOBLZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methylcarbamate group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-hydroxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-N-methylcarbamate
  • tert-Butyl N-[(3-hydroxyphenyl)ethyl]-N-methylcarbamate
  • tert-Butyl N-[(3-hydroxyphenyl)propyl]-N-methylcarbamate

Uniqueness

tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the hydroxyphenyl and methylcarbamate groups contribute to its reactivity and potential biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-hydroxybenzyl alcohol in the presence of a catalyst.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-hydroxybenzyl alcohol", "Catalyst" ], "Reaction": [ "Add tert-butyl N-methylcarbamate and 3-hydroxybenzyl alcohol to a reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS No.

1489615-49-7

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-6-5-7-11(15)8-10/h5-8,15H,9H2,1-4H3

InChI Key

ORHFIRRXOBLZHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.